![molecular formula C18H28O3 B2980767 4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid CAS No. 320423-72-1](/img/structure/B2980767.png)
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.41 . It is also known by other synonyms such as “4-((3,8-Dimethylnonyl)oxy)benzoic acid” and "Benzoic acid, 4-[(3,8-dimethylnonyl)oxy]-" .
Molecular Structure Analysis
The molecular structure of “4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid” consists of a benzoic acid group (benzene ring with a carboxylic acid group) and a 3,8-dimethylnonyl group attached to the benzene ring via an oxygen atom .Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research on metal-organic polymers, such as the work by Chen et al. (2003), demonstrates the application of benzenecarboxylic acid derivatives in creating materials with unique photoluminescent properties. These materials are significant for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, due to their strong photoluminescence at room temperature. The study by Chen et al. involved the solvothermal reaction of zinc acetate dihydrate with a mixture of benzene-1,4-dicarboxylic acid and benzene-1,3,5-tricarboxylic acid, highlighting the role of carboxylate ligands in constructing photoluminescent metal-organic frameworks (Chen et al., 2003).
Supramolecular Chemistry
In supramolecular chemistry, benzoic acid derivatives are used to study hydrogen bonding and molecular recognition, which are fundamental in the design of molecular assemblies and networks. For instance, the synthesis and structure analysis of arylpyran derivatives by Milling et al. (2009) provide insights into how carboxylic acid groups participate in hydrogen bonding, leading to the formation of complementary dimeric structures. This knowledge is crucial for designing supramolecular systems with specific functionalities, such as molecular sensors and catalysts (Milling et al., 2009).
Coordination Polymers
The development of coordination polymers, as discussed in studies by Qin et al. (2014), demonstrates the versatility of benzoic acid derivatives in constructing materials with diverse topologies and properties. These polymers have applications in gas storage, separation, and catalysis. The research showcases the use of carboxylic acid derivatives to achieve varying structural dimensions and functionalities in metal-organic frameworks (MOFs), highlighting the potential for creating materials with tailored properties for specific applications (Qin et al., 2014).
Crystal Engineering
Benzenecarboxylic acid derivatives play a significant role in crystal engineering, where they are used to design and synthesize materials with desired crystal structures and properties. The rational study of crystal engineering by Arora and Pedireddi (2003) emphasizes the importance of such derivatives in forming supramolecular assemblies that can have applications in pharmaceuticals, nanotechnology, and materials science (Arora & Pedireddi, 2003).
Propiedades
IUPAC Name |
4-(3,8-dimethylnonoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-14(2)6-4-5-7-15(3)12-13-21-17-10-8-16(9-11-17)18(19)20/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPAYQFLGYHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)CCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)
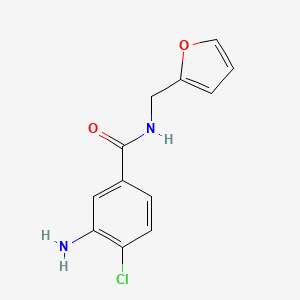
![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)
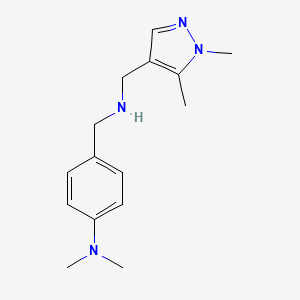
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
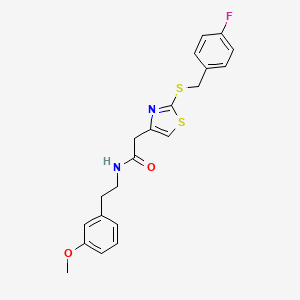
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)
![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)
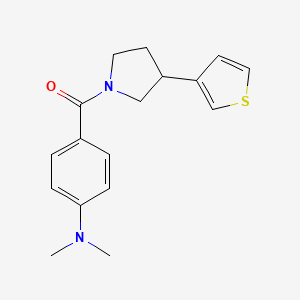
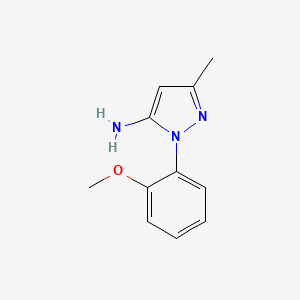
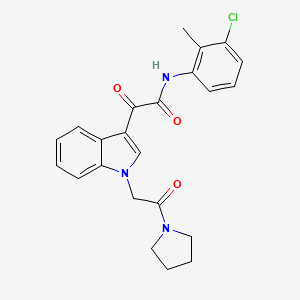

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)